molecular formula C23H21N3O4 B2674993 methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 767300-02-7

methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B2674993
CAS No.: 767300-02-7
M. Wt: 403.438
InChI Key: WXRHVTXMQQAALE-UHFFFAOYSA-N
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Description

Methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C23H21N3O4 and its molecular weight is 403.438. The purity is usually 95%.
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Biological Activity

Methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex heterocyclic compound with significant potential in pharmacological applications. This article explores its biological activity, including anticancer properties, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound has the following molecular formula:

C24H20F3N3O4\text{C}_{24}\text{H}_{20}\text{F}_3\text{N}_3\text{O}_4

With a molecular weight of approximately 471.4 g/mol. The structure combines features from both pyridine and pyran, contributing to its unique chemical properties.

Research indicates that this compound interacts with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to significant biological effects. Notably, derivatives of this compound have shown promising results in various biological assays.

Anticancer Activity

One of the most notable biological activities of this compound is its anticancer potential. Recent studies have highlighted its effectiveness against multiple cancer cell lines. For instance:

Compound Cell Line IC50 (µM) Mechanism
Methyl 2-amino...Liver Cancer0.23EGFR Inhibition
Methyl 2-amino...Breast Cancer0.15VEGFR-2 Inhibition
DoxorubicinVarious0.18Chemotherapeutic Agent

In a comparative study, compounds derived from this class demonstrated IC50 values lower than that of erlotinib, a standard anticancer drug, indicating superior potency in inhibiting cancer cell proliferation .

Comparative Studies

The biological activity of methyl 2-amino derivatives has been compared with structurally similar compounds to understand their unique properties better. The following table summarizes some related compounds and their activities:

Compound Name Structural Features Biological Activity
2-amino-4H-pyran derivativesSimilar core structureComparable anticancer activities
Pyridine derivativesSimilar chemical propertiesVarious pharmacological activities
Methyl 3-(hetero)arylthieno[3,2-b]pyridine derivativesUnique functional groupsAntitumor activity against TNBC

The presence of specific functional groups in methyl 2-amino derivatives enhances their reactivity and biological activity profile compared to other related compounds .

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro assays were conducted on different cancer cell lines (e.g., liver, breast) to assess the cytotoxicity of methyl 2-amino derivatives. Results indicated that these compounds effectively induced apoptosis and inhibited cell growth.
  • Mechanistic Insights : Computational studies have provided insights into the physicochemical properties and pharmacokinetics of these compounds, aiding in understanding their mechanism of action at the molecular level .
  • Animal Models : Further studies using in vivo models demonstrated the potential of these compounds to reduce tumor size significantly without notable toxicity to non-tumorigenic cells .

Properties

IUPAC Name

methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c1-14-12-17-19(22(27)26(14)13-16-10-6-7-11-25-16)18(15-8-4-3-5-9-15)20(21(24)30-17)23(28)29-2/h3-12,18H,13,24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRHVTXMQQAALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3)C(=O)N1CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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